molecular formula C8H13N7 B1441318 bis[2-(1H-1,2,4-triazol-1-yl)ethyl]amine CAS No. 1258651-27-2

bis[2-(1H-1,2,4-triazol-1-yl)ethyl]amine

Cat. No.: B1441318
CAS No.: 1258651-27-2
M. Wt: 207.24 g/mol
InChI Key: OHXUXLWPMWKQEK-UHFFFAOYSA-N
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Description

Bis[2-(1H-1,2,4-triazol-1-yl)ethyl]amine is a compound that is part of the 1,2,4-triazole family . These compounds are known for their broad biological activities and are often used in the development of pharmaceuticals .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including this compound, has been reported in several studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of this compound and related compounds has been studied using single-crystal X-ray diffraction . These studies have revealed the conformational isomerism of these compounds and their potential for forming hydrogen bonds with different targets .


Chemical Reactions Analysis

This compound and similar compounds have been found to exhibit potent inhibitory activities against various cancer cell lines . These compounds have been shown to interact with enzymes and receptors, leading to broad-spectrum biological activities .

Scientific Research Applications

Antimicrobial and Anticancer Applications

The synthesis and characterization of novel derivatives related to bis[2-(1H-1,2,4-triazol-1-yl)ethyl]amine have shown promising antimicrobial and anticancer properties. For instance, specific derivatives were evaluated as potential inhibitors of 15-lipoxygenase, showing significant inhibition rates, indicating their potential in therapeutic applications (Asghari et al., 2016). Additionally, certain derivatives have been synthesized and tested for their inhibitory activity against the proliferation of various cancer cell lines, exhibiting noteworthy efficacy (Ding & Li, 2011).

Catalytic and Synthesis Applications

Compounds related to this compound have been explored for their catalytic properties and potential in facilitating chemical reactions. For example, novel ruthenium complexes bearing related ligands have shown excellent activity and selectivity in the hydrogenation of ketones and aldehydes, revealing their utility in catalytic processes (Sole et al., 2019). Additionally, these compounds have been involved in the synthesis of chiral primary amines through diastereoselective alkylation, highlighting their role in creating enantiomerically enriched compounds (Serradeil-Albalat et al., 2008).

Structural and Material Sciences

In the realm of structural and material sciences, derivatives of this compound have been utilized to form complex structures with specific magnetic properties. For instance, dinickel(II) complexes with pyridine-substituted ligands related to this compound were synthesized and analyzed, revealing unique structural and magnetic properties (Sangtrirutnugul et al., 2020). These findings underscore the potential of such compounds in creating materials with specific, desirable properties.

Future Directions

The future directions for research on bis[2-(1H-1,2,4-triazol-1-yl)ethyl]amine and related compounds could involve further exploration of their anticancer properties . Additionally, these compounds could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

Properties

IUPAC Name

2-(1,2,4-triazol-1-yl)-N-[2-(1,2,4-triazol-1-yl)ethyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N7/c1(3-14-7-10-5-12-14)9-2-4-15-8-11-6-13-15/h5-9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHXUXLWPMWKQEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C=N1)CCNCCN2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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